3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H14N2O2S It is known for its unique structure, which includes a pyridine ring attached to a tetrahydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of pyridine-3-methanamine with tetrahydrothiophene 1,1-dioxide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide include:
- 3-((Pyridin-2-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-((Pyridin-4-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide
- 3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-sulfide
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its sulfone group and pyridine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9/h1-2,4,6,10,12H,3,5,7-8H2 |
InChI Key |
DVVXIOHKCDBFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CN=CC=C2 |
Origin of Product |
United States |
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